molecular formula C19H17ClN2O3S B2730090 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole CAS No. 862795-46-8

2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

Cat. No. B2730090
CAS RN: 862795-46-8
M. Wt: 388.87
InChI Key: MRLNNTWMAXTDRL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. This compound was first synthesized by Pfizer Inc, and it has been shown to have potent immunosuppressive properties.

Scientific Research Applications

Antimicrobial and Antifungal Activities

2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole and its derivatives have been investigated for their potential antimicrobial and antifungal activities. Studies have shown that certain compounds within this class exhibit considerable activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Specifically, chloro-substituted compounds have shown comparable antibacterial activity to established drugs like chloramphenicol against strains such as Pseudomonas aeruginosa. Additionally, some derivatives have demonstrated comparable antifungal activity to ketoconazole, indicating their potential in treating fungal infections (A. Muralikrishna et al., 2012).

Anticancer Evaluation

The exploration of this compound derivatives for anticancer properties has yielded promising results. A series of these compounds have been synthesized and evaluated in vitro against various cancer cell lines. Some compounds have shown significant activity against specific cancer types, such as glioblastoma and lung carcinoma, highlighting their potential as lead compounds for developing new anticancer therapies (Volodymyr Zyabrev et al., 2022).

Synthesis and Molecular Docking Studies

The synthesis of novel this compound derivatives and their subsequent analysis through molecular docking studies have provided insights into their potential pharmacological activities. These studies help in understanding the interaction between these compounds and biological targets, aiding in the design of more effective drugs with specific biological activities (Kanubhai D. Katariya et al., 2021).

Antioxidant Properties

Research into the antioxidant properties of this compound derivatives has revealed their potential as antioxidant agents. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in various chronic diseases and aging (Bhanu Prakash Talapuru et al., 2014).

Electrocatalytic and Photophysical Applications

The structural and functional diversity of this compound compounds lends them to applications beyond biomedical research, including electrocatalysis for CO2 reduction and in optoelectronic devices as fluorescent OLEDs. Their unique properties facilitate the development of efficient and selective catalysts for environmental applications and materials with desirable photophysical characteristics for use in electronic devices (J. Nganga et al., 2017; Zhen-Hua Xing et al., 2017).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNNTWMAXTDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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